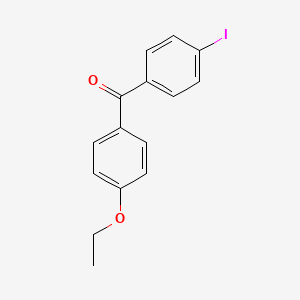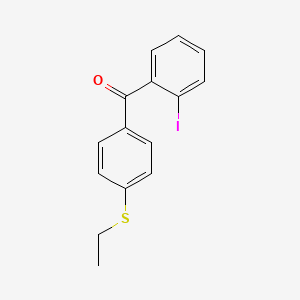
3-(2-Fluorobenzoyl)thiophen
Übersicht
Beschreibung
3-(2-Fluorobenzoyl)thiophene is an organic compound belonging to the family of thiophenes. It has the molecular formula C11H7FOS and a molecular weight of 206.24 g/mol. Thiophenes are a class of heterocyclic compounds characterized by a five-membered ring containing one sulfur atom. The presence of a fluorobenzoyl group at the 3-position of the thiophene ring imparts unique chemical and physical properties to this compound.
Wissenschaftliche Forschungsanwendungen
3-(2-Fluorobenzoyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and light-emitting diodes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: It is utilized in the production of advanced materials, such as conductive polymers and corrosion inhibitors.
Wirkmechanismus
Target of Action
3-(2-Fluorobenzoyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound with a sulfur atom . Thiophene derivatives have been found to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets due to their versatile chemical structure . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Thiophene derivatives are known to interact with various biochemical pathways due to their diverse biological activities .
Result of Action
Thiophene derivatives are known to exhibit a variety of biological effects, suggesting that they can induce various molecular and cellular changes .
Biochemische Analyse
Biochemical Properties
3-(2-Fluorobenzoyl)thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives, including 3-(2-Fluorobenzoyl)thiophene, have been shown to exhibit inhibitory effects on certain enzymes, such as histone deacetylases (HDACs) and sphingosine-1-phosphate (S1P) receptors . These interactions can modulate gene expression and cellular signaling pathways, making 3-(2-Fluorobenzoyl)thiophene a potential candidate for therapeutic applications.
Cellular Effects
3-(2-Fluorobenzoyl)thiophene exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives, including 3-(2-Fluorobenzoyl)thiophene, have demonstrated anticancer, anti-inflammatory, and antimicrobial properties . These effects are mediated through the compound’s ability to interact with key signaling molecules and transcription factors, thereby altering cellular responses and metabolic activities.
Molecular Mechanism
The molecular mechanism of action of 3-(2-Fluorobenzoyl)thiophene involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes and receptors, leading to their inhibition or activation. For instance, 3-(2-Fluorobenzoyl)thiophene has been shown to inhibit HDACs, resulting in changes in gene expression and chromatin structure . Additionally, it can interact with S1P receptors, modulating signaling pathways involved in cell proliferation, migration, and survival . These molecular interactions contribute to the compound’s diverse biological effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Fluorobenzoyl)thiophene can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that thiophene derivatives, including 3-(2-Fluorobenzoyl)thiophene, exhibit varying degrees of stability and degradation under different experimental conditions . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic flux. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 3-(2-Fluorobenzoyl)thiophene vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage . Understanding the dosage-dependent effects of 3-(2-Fluorobenzoyl)thiophene is essential for determining its therapeutic window and ensuring its safe use in clinical applications.
Metabolic Pathways
3-(2-Fluorobenzoyl)thiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes metabolic reactions, such as oxidation and conjugation, leading to the formation of metabolites that can be further processed or excreted . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity, making them important considerations for its therapeutic use.
Transport and Distribution
The transport and distribution of 3-(2-Fluorobenzoyl)thiophene within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization, accumulation, and overall bioavailability . Understanding the transport and distribution mechanisms of 3-(2-Fluorobenzoyl)thiophene is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
3-(2-Fluorobenzoyl)thiophene exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for understanding the precise mechanisms of action of 3-(2-Fluorobenzoyl)thiophene and its potential therapeutic applications.
Vorbereitungsmethoden
The synthesis of 3-(2-Fluorobenzoyl)thiophene can be achieved through various synthetic routes. One common method involves the condensation reaction of 2-fluorobenzoyl chloride with thiophene in the presence of a base such as pyridine . The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
3-(2-Fluorobenzoyl)thiophene undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzoyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Vergleich Mit ähnlichen Verbindungen
3-(2-Fluorobenzoyl)thiophene can be compared with other thiophene derivatives, such as:
3-(2-Chlorobenzoyl)thiophene: Similar in structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.
3-(2-Methylbenzoyl)thiophene:
3-(2-Nitrobenzoyl)thiophene: The presence of a nitro group can significantly alter its electronic properties and reactivity.
The uniqueness of 3-(2-Fluorobenzoyl)thiophene lies in the presence of the fluorine atom, which can enhance its stability, lipophilicity, and biological activity compared to its non-fluorinated counterparts .
Eigenschaften
IUPAC Name |
(2-fluorophenyl)-thiophen-3-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-10-4-2-1-3-9(10)11(13)8-5-6-14-7-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEDIIMTLOBKCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CSC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50641846 | |
| Record name | (2-Fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898771-27-2 | |
| Record name | (2-Fluorophenyl)(thiophen-3-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50641846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















